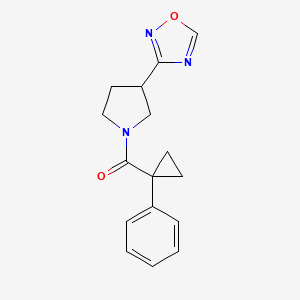![molecular formula C19H23N3O3S B2803640 1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide CAS No. 1797160-17-8](/img/structure/B2803640.png)
1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIMS is a sulfonamide-based compound that has been found to exhibit promising biological activity, particularly in the field of cancer research. In
Scientific Research Applications
- Screening tests revealed that this compound exhibits antibacterial activity, albeit selectively against Gram-positive bacteria such as Bacillus subtilis . While the antibacterial potential may not be very high, it still represents a valuable avenue for further exploration.
- Approximately half of the studied compounds based on this benzoxazole skeleton demonstrate antifungal properties, particularly against pathogens like Candida albicans . This finding suggests potential applications in combating fungal infections.
- Most of the investigated compounds exhibit toxicity to both normal and cancer cells. However, some compounds show significantly lower toxicity to normal cells compared to cancer cells, indicating their potential as future anticancer agents . Further research could optimize these compounds for targeted cancer therapies.
- The extensive study of this large group of compounds allowed researchers to establish a structure–activity relationship. Understanding how specific structural modifications impact biological activity is crucial for designing improved derivatives with therapeutic potential .
- By identifying promising candidates within this compound family, scientists can focus on further modifications to enhance biological activity. The goal is to create a new lead structure that combines efficacy with safety for therapeutic use .
- Beyond its biological applications, the benzoxazole moiety is widely used in chemistry, industry, and medicine. Its versatility makes it an attractive scaffold for developing novel compounds with various functions .
Antibacterial Potential
Antifungal Properties
Cytotoxicity and Anticancer Activity
Structure–Activity Relationship (SAR)
Lead Structure Exploration
Chemical Industry and Medicine
Mechanism of Action
Target of Action
The primary target of this compound is the D2 Dopamine Receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
This modulation can result in changes in signal transduction pathways within the cell, leading to alterations in cellular function .
Pharmacokinetics
Based on its chemical structure, it is likely to be slightly soluble in water . Its pKa value is 9.56, suggesting it can exist in both protonated and unprotonated forms depending on the pH of the environment . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its interaction with the target can be affected by the pH of the environment .
: Structure of the D2 Dopamine Receptor : 1-(1,2-Benzoxazol-3-yl)methanesulphonamide (68291-97-4)
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-26(23,24)13-18-16-8-6-7-9-19(16)25-20-18/h6-12,21H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYGSGVRKRMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)


![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)





![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2803573.png)
![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2803575.png)

![Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2803577.png)
